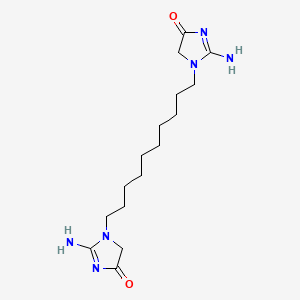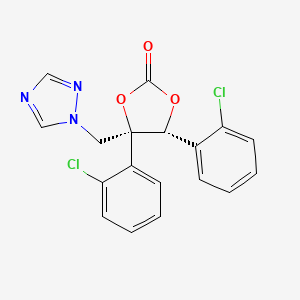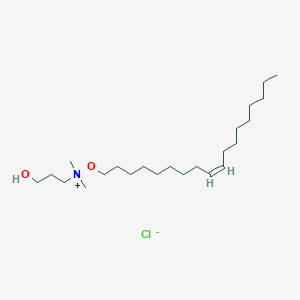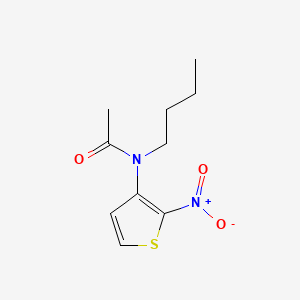
Acetamide, N-butyl-N-(2-nitro-3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-butyl-N-(2-nitro-3-thienyl)-: is a chemical compound with the molecular formula C10H14N2O3S It is known for its unique structure, which includes a nitro group and a thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-butyl-N-(2-nitro-3-thienyl)- typically involves the reaction of 2-nitro-3-thiophenecarboxylic acid with butylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in Acetamide, N-butyl-N-(2-nitro-3-thienyl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.
Major Products:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amine derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
Chemistry: Acetamide, N-butyl-N-(2-nitro-3-thienyl)- is used in organic synthesis as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, this compound may be used to study the effects of nitro and thienyl groups on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s reactivity and functional groups make it a candidate for drug design and discovery.
Industry: In the industrial sector, Acetamide, N-butyl-N-(2-nitro-3-thienyl)- can be used in the production of specialty chemicals and materials. Its properties may be exploited in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of Acetamide, N-butyl-N-(2-nitro-3-thienyl)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thienyl ring can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Acetamide, N-(2-nitro-3-thienyl)-: Similar structure but lacks the butyl group.
N-(2-Hydroxy-5-nitrophenyl)acetamide: Contains a nitro group and an acetamide moiety but with a different aromatic ring.
N-(2-Hydroxy-5-nitrosophenyl)acetamide: Similar to the previous compound but with a nitroso group instead of a nitro group.
Uniqueness: Acetamide, N-butyl-N-(2-nitro-3-thienyl)- is unique due to the presence of both a butyl group and a nitro-thienyl moiety
Properties
CAS No. |
122777-70-2 |
|---|---|
Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-butyl-N-(2-nitrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C10H14N2O3S/c1-3-4-6-11(8(2)13)9-5-7-16-10(9)12(14)15/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
WRLIXCPYCQJUQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=C(SC=C1)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


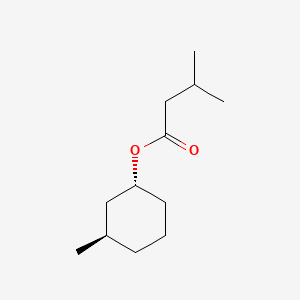
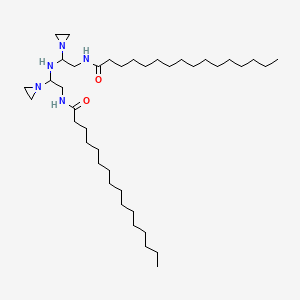

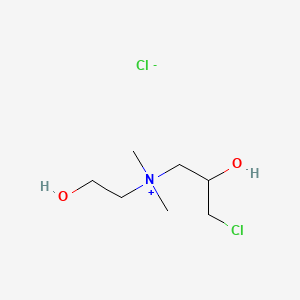
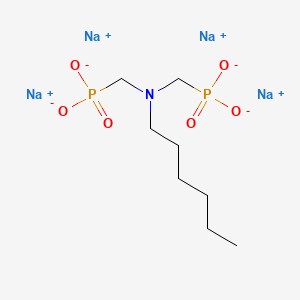

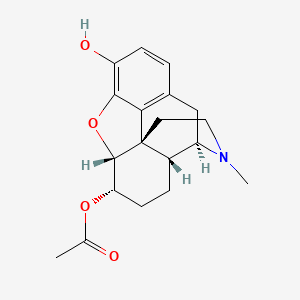
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)
